molecular formula C21H20N2O4 B14343350 1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester CAS No. 96722-81-5

1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester

Cat. No.: B14343350
CAS No.: 96722-81-5
M. Wt: 364.4 g/mol
InChI Key: HUTNOAJZARGOMC-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multiple steps. One common synthetic route includes the cyclocondensation of 1-(aryl)-1H-pyrazole-3,4-dicarboxylic acids with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making it useful in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring and its substituents can interact with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Compared to these compounds, 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

96722-81-5

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

4-O-ethyl 3-O-methyl 1-(2-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-13-9-8-10-14(16)2)19(17)15-11-6-5-7-12-15/h5-13H,4H2,1-3H3

InChI Key

HUTNOAJZARGOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2C)C3=CC=CC=C3

Origin of Product

United States

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